molecular formula C9H10N4O B1417851 N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 915919-63-0

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1417851
M. Wt: 190.2 g/mol
InChI Key: VRUSPWZQRCPPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . It is an aralkylamine .


Molecular Structure Analysis

The molecular weight of “N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is 304.23 . The SMILES string representation of the molecule is CNCC1=NC(C2=CC=CN=C2)=NO1.O=C(C(F)(F)F)O .

Scientific Research Applications

  • Synthesis and Chemical Characterization :

    • The compound has been synthesized through various methods, including condensation reactions. For example, a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation, characterized by techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
    • Another similar compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, was also synthesized with high yield (87%) and characterized through various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
  • Antimicrobial and Anticancer Potential :

    • Compounds with structures similar to N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine have been explored for their antimicrobial and anticancer activities. For instance, some compounds were synthesized and found to have antimycobacterial activity (R.V.Sidhaye et al., 2011).
    • A series of oxadiazole analogues, starting from 2-aminopyridine, demonstrated antiproliferative and antimicrobial activities, indicating potential in cancer treatment and infection control (Ahsan & Shastri, 2015).
  • Photocytotoxicity and Cellular Imaging :

    • Iron(III) complexes involving pyridin-2-ylmethyl methanamine derivatives displayed photocytotoxicity, indicating their potential in cancer therapy through the generation of reactive oxygen species (Basu et al., 2014).
    • These complexes were also used in cellular imaging, highlighting their utility in diagnostic as well as therapeutic applications (Basu et al., 2015).
  • Catalytic Activity :

    • Some derivatives of pyridin-2-ylmethyl methanamine have shown potential in catalytic applications. For example, palladium complexes based on pyrrole Schiff bases exhibited promising anticancer activity (Mbugua et al., 2020).
  • Drug Metabolism Studies :

    • Although slightly outside the strict chemical structure of interest, compounds containing oxadiazolyl moieties have been studied for their metabolism, like BMS-645737, showing unique biotransformation pathways (Johnson et al., 2008).

Safety And Hazards

“N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It is also classified as a combustible solid .

properties

IUPAC Name

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSPWZQRCPPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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